2-(4-Butylphenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
Description
2-(4-Butylphenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a hydrazide derivative characterized by a phenoxy-acetohydrazide backbone with a 4-butylphenoxy substituent and an (E)-configured 4-ethoxyphenylmethylidene moiety. This compound belongs to a broader class of hydrazones, which are synthesized via condensation reactions between hydrazides and aromatic aldehydes.
Properties
IUPAC Name |
2-(4-butylphenoxy)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-5-6-17-7-11-20(12-8-17)26-16-21(24)23-22-15-18-9-13-19(14-10-18)25-4-2/h7-15H,3-6,16H2,1-2H3,(H,23,24)/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMGMRZQCWWFBW-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 4-butylphenol with an appropriate halogenated acetic acid derivative to form 2-(4-butylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is condensed with 4-ethoxybenzaldehyde under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(4-Butylphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy and ethoxy groups may enhance the compound’s ability to interact with hydrophobic pockets within proteins, thereby modulating their function .
Comparison with Similar Compounds
Key Observations :
- The 4-ethoxy substituent (common in S13 and the target compound) correlates with moderate yields (~75%), while chloro-substituted analogs (e.g., compound 6) show higher yields (80%) due to enhanced electrophilicity of the aldehyde .
- Bulky substituents (e.g., butylphenoxy) may reduce solubility compared to methoxy or hydroxyl groups, as seen in coumarin derivatives (4f) .
Spectral Characterization
1H NMR and 13C NMR spectra for hydrazide derivatives consistently show signals for the hydrazone proton (δ ~8.0–11.5 ppm) and carbonyl groups (δ ~165–175 ppm). For example:
- S13 : 1H NMR (DMSO-d6) displays a triplet for the ethoxy group (δ 1.33 ppm, CH2CH3) and a singlet for the indole methyl group (δ 2.37 ppm) .
- Compound 6 : 13C NMR reveals signals for dichlorophenyl carbons (δ 128–134 ppm) and the hydrazone carbonyl (δ 173.5 ppm) .
- 4f : FTIR shows N-H and C=O stretches at 3322 cm⁻¹ and 1654 cm⁻¹, respectively .
These spectral patterns confirm the (E)-configuration of the hydrazone bond, critical for bioactivity .
Anti-Inflammatory and Analgesic Properties
Antimicrobial Activity
Enzyme Inhibition
- Piperazine-containing hydrazones () inhibit acetylcholinesterase (AChE), suggesting structural flexibility for central nervous system applications .
Structure-Activity Relationships (SAR)
- Electron-donating groups (e.g., ethoxy, methoxy) enhance solubility and membrane permeability but may reduce binding affinity to hydrophobic enzyme pockets .
- Chlorine substituents (e.g., compound 6) improve anti-inflammatory activity by mimicking endogenous ligands like arachidonic acid .
- Bulkier groups (e.g., butylphenoxy) may prolong metabolic stability but limit blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
